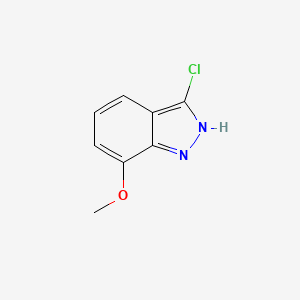

3-Chloro-7-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-methoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSNKVTWKGSQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(NN=C21)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-7-methoxy-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. Detailed experimental protocols, spectroscopic data, and mechanistic insights are provided to support researchers in utilizing this versatile compound in their drug discovery and development endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities.[2] Marketed drugs such as pazopanib (a multi-kinase inhibitor) and granisetron (a 5-HT3 receptor antagonist) feature the indazole core, highlighting its therapeutic importance.[1]

This compound (CAS 1260758-52-8) is a strategically substituted derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules. The presence of a chloro group at the 3-position provides a reactive handle for cross-coupling and nucleophilic substitution reactions, while the methoxy group at the 7-position can influence the molecule's physicochemical properties and metabolic stability.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1260758-52-8 | [1] |

| Molecular Formula | C₈H₇ClN₂O | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically >95% | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Safety Information: this compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Methoxy-1H-indazol-3-ol

This intermediate can be prepared from 2-amino-3-methoxybenzoic acid through diazotization followed by intramolecular cyclization.

Step 2: Chlorination of 7-Methoxy-1H-indazol-3-ol

The conversion of the 3-hydroxyindazole to the 3-chloroindazole is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]

Materials:

-

7-Methoxy-1H-indazol-3-ol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene or another suitable high-boiling solvent

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-Methoxy-1H-indazol-3-ol in anhydrous toluene.

-

Carefully add phosphorus oxychloride (POCl₃) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed by spectroscopic methods. While a publicly available, detailed spectrum for this specific compound is scarce, analogous data for similar indazole derivatives can provide expected ranges for chemical shifts and mass-to-charge ratios.[5][6][7]

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro-substituted pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the chlorine atom (C3) will appear at a characteristic downfield shift. The methoxy carbon will resonate in the typical range for such functional groups.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is primarily dictated by the chloro substituent at the 3-position of the indazole ring. This position is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution

The chlorine atom at the C3 position can be displaced by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities at this position.

Figure 1: General scheme for nucleophilic aromatic substitution at the C3 position of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.

Figure 2: Examples of palladium-catalyzed cross-coupling reactions utilizing this compound.

Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib

A prominent application of this compound is as a key intermediate in the synthesis of kinase inhibitors. One notable example is its use in the development of analogs of Lorlatinib (PF-06463922), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases used in the treatment of non-small cell lung cancer.[8]

In the synthesis of Lorlatinib and its analogs, the this compound moiety serves as a crucial building block that is incorporated into the final molecule through a series of chemical transformations, often involving a key cross-coupling reaction at the C3 position.

Illustrative Synthetic Workflow: Incorporation into a Kinase Inhibitor Scaffold

Figure 3: A generalized workflow illustrating the use of this compound in the synthesis of a kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern provides a reactive handle for the introduction of diverse chemical functionalities, enabling the synthesis of complex molecular architectures. Its demonstrated utility in the preparation of potent kinase inhibitors underscores its importance for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and reactivity to aid researchers in leveraging this important chemical entity in their scientific pursuits.

References

- Wiley-VCH. (2007).

- The Royal Society of Chemistry.

- Synthesis of 1H-Indazoles via Silver(I)

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Lin, J. J., et al. (2022). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer.

- El Fazzazi, A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5731–5744.

- Supporting Inform

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.

- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- PubChem. (n.d.). 7-Methoxy-1H-indole.

- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. 100, 1-14.

- MD Topology. (n.d.). 3-Chloro-1H-indazole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. This compound | 1260758-52-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-7-methoxy-1H-indazole

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical characterization, and practical handling of this compound, grounding all claims in authoritative data and established experimental protocols.

The indazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous pharmacological agents.[1][2][3] Its unique bicyclic aromatic structure allows for versatile substitution, enabling fine-tuning of steric and electronic properties to achieve desired biological activity. Marketed drugs such as Pazopanib, a multikinase inhibitor for cancer therapy, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic, feature this critical pharmacophore.[1][4]

This compound (CAS No. 1260758-52-8) is a valuable intermediate, offering strategically placed functional groups—a chloro atom at the 3-position and a methoxy group at the 7-position.[1] The chloro group can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, while the methoxy group modulates solubility and can engage in crucial hydrogen bonding interactions within biological targets.[5] Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective use in the synthesis of novel bioactive compounds.

Core Physicochemical Properties

A precise understanding of the physicochemical properties is the foundation for successful experimental design, from reaction setup to formulation and analytical method development.

| Property | Value | Source |

| CAS Number | 1260758-52-8 | [1][6][7][8] |

| Molecular Formula | C₈H₇ClN₂O | [1][7][8] |

| Molecular Weight | 182.61 g/mol | [1][7] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95-98% | [1][7] |

| Topological Polar Surface Area (TPSA) | 37.91 Ų | [7] |

| LogP (Calculated) | 2.225 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Rotatable Bonds | 1 | [7] |

Analytical Characterization: A Multi-Technique Approach

Structural confirmation and purity assessment rely on a synergistic combination of spectroscopic and chromatographic techniques. The following sections detail the expected analytical signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation. While specific spectra for this exact compound are not publicly available, data from closely related analogs allow for reliable prediction of its spectral features.[9][10][11][12]

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the methoxy group and the three protons on the aromatic ring.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to 3H, is expected in the range of δ 3.8-4.1 ppm.

-

Aromatic Protons: Three signals in the aromatic region (approx. δ 6.8-7.8 ppm), corresponding to the protons at positions 4, 5, and 6. Their splitting patterns (doublets, triplets, or doublet of doublets) will be dictated by their coupling constants, providing definitive information on their relative positions.

-

Indazole N-H Proton: A broad singlet, often exchangeable with D₂O, is expected for the N-H proton. Its chemical shift can vary widely depending on the solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 100-150 ppm). The carbon bearing the chlorine (C3) and the carbon bearing the methoxy group (C7) will have characteristic chemical shifts influenced by these substituents.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key feature in the mass spectrum is the isotopic signature of chlorine.

-

Molecular Ion Peak (M⁺): The spectrum will exhibit two prominent peaks for the molecular ion corresponding to the two major isotopes of chlorine:

-

[M]⁺: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule containing ³⁷Cl.

-

-

Isotopic Ratio: The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 3:1, which is a characteristic fingerprint for a molecule containing a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A moderate to sharp absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the indazole ring.[11]

-

C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong absorption band is expected around 1250 cm⁻¹ for the aryl-O bond of the methoxy group.[10][11]

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Workflows and Protocols

Adherence to validated protocols is essential for generating reliable and reproducible data. The following workflows represent best practices in the physicochemical characterization of research compounds like this compound.

Overall Characterization Workflow

The logical flow from receiving a sample to its full characterization is a self-validating process where each step confirms the findings of the previous one.

Caption: Diagram 1: Overall Physicochemical Characterization Workflow.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard approach for developing an HPLC method to determine the purity of the compound. The causality behind these steps is to achieve optimal separation of the main peak from any potential impurities.

Objective: To develop a robust RP-HPLC method for quantifying the purity of this compound.

Methodology:

-

Solvent Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for nitrogen-containing heterocycles.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good resolution and lower backpressure than methanol.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL. Rationale: This concentration is typically within the linear range of a UV detector.

-

-

HPLC Column and Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Rationale: A C18 column provides good hydrophobic retention for aromatic compounds. The smaller particle size offers higher efficiency.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C. Rationale: Elevated temperature reduces viscosity and can improve peak shape and reproducibility.

-

Injection Volume: 2 µL.

-

UV Detection: 254 nm or Diode Array Detector (DAD) to assess peak purity.

-

-

Gradient Elution:

-

Start with a screening gradient to determine the approximate retention time.

-

Example Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 5% B

-

12.0 min: 5% B

-

-

Rationale: A gradient is necessary to elute the compound in a reasonable time while ensuring that any more or less polar impurities are also eluted from the column.

-

-

Data Analysis:

-

Integrate all peaks.

-

Calculate purity as % Area of the main peak relative to the total area of all peaks.

-

Use DAD to check for co-eluting impurities by analyzing the UV spectra across the main peak.

-

Safety, Handling, and Storage

Proper handling is critical due to the compound's potential toxicity. The following information is synthesized from available safety data sheets.[1][13]

-

Hazard Classification: Dangerous Good (UN 2811, Class 6.1, Packing Group III).[1]

-

Signal Word: Danger.

-

GHS Pictogram: GHS06 (Toxic).

-

Hazard Statements:

-

Precautionary Statements (selected):

-

Personal Protective Equipment (PPE):

-

Storage Conditions:

Conclusion: A Versatile Precursor for Advanced Research

This compound is more than a simple chemical; it is a carefully designed synthetic intermediate that provides a gateway to a wide array of complex molecules. Its physicochemical properties make it amenable to a variety of reaction conditions, while its analytical characteristics are well-defined, allowing for straightforward monitoring and quality control. For drug discovery professionals, this compound represents a valuable tool in the quest to develop novel therapeutics, particularly in areas like kinase inhibition and other targeted therapies.[1] A thorough understanding and application of the principles outlined in this guide will ensure its safe and effective use in advancing scientific research.

References

- This compound Safety D

- 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894. PubChem. [Link]

- Supporting information. The Royal Society of Chemistry. [Link]

- Supporting Inform

- Wiley-VCH 2007 - Supporting Inform

- Synthesis of 1H-Indazoles via Silver(I)

- 3-Chloro-7-fluoro-1H-indazole | C7H4ClFN2 | CID 73553741. PubChem. [Link]

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- 7-Methoxy-1H-indole | C9H9NO | CID 76660. PubChem. [Link]

- 1H-indazole hydrochloride. NIST WebBook. [Link]

- Scheme 20. Synthesis of indazole derivatives in different methods.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

- This compound. LookChem. [Link]

- 1H-Indazole | C7H6N2 | CID 9221. PubChem. [Link]

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv | Cambridge Open Engage. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- A kind of synthetic method of indazole compound.

- An Improved Preparation of 4-Chloro-1H-indazole (V).

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- 3-methoxy-1H-indazole | C8H8N2O | CID 519581. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. 1260758-52-8|this compound|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound|lookchem [lookchem.com]

- 9. rsc.org [rsc.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lookchem.com [lookchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. echemi.com [echemi.com]

3-Chloro-7-methoxy-1H-indazole structure and nomenclature

An In-depth Technical Guide to 3-Chloro-7-methoxy-1H-indazole: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as the core for numerous approved drugs, including the kinase inhibitors pazopanib and axitinib.[1] Among the vast library of indazole derivatives, This compound stands out as a particularly valuable synthetic intermediate. Its specific substitution pattern—a reactive chloro group at the 3-position and a modulating methoxy group at the 7-position—provides chemists with a versatile platform for constructing complex molecules with tailored pharmacological profiles.

This technical guide offers an in-depth exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will dissect its nomenclature and structure, outline plausible synthetic strategies, and discuss its profound utility as a building block in the quest for novel therapeutics.

Nomenclature and Structural Elucidation

A precise understanding of a molecule begins with its unambiguous identification and a clear picture of its three-dimensional arrangement.

Identification and Nomenclature

-

Systematic IUPAC Name : this compound

-

Common Synonyms : 3-chloro-7-methoxyindazole

Molecular Structure and Isomerism

The core of the molecule is the indazole ring system. The numbering begins at the nitrogen of the pyrazole ring that bears the hydrogen and proceeds around the ring in a manner that gives the substituents the lowest possible locants. The structure is characterized by:

-

A chloro (Cl) substituent at position C3. This position is part of the pyrazole moiety.

-

A methoxy (OCH₃) group at position C7, which is on the benzene portion of the bicyclic system.

-

The designation 1H-indazole specifies the tautomeric form where the hydrogen atom is located on the N1 position. This is generally the more thermodynamically stable tautomer compared to 2H-indazole.[3][5]

Caption: 2D Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O | [1][4] |

| Molecular Weight | 182.61 g/mol | [1][4] |

| Appearance | Solid | |

| Storage | Sealed in dry, 2-8°C | [1][4] |

| Purity | Typically 95-97% | [1] |

| InChI Key | VRSNKVTWKGSQQF-UHFFFAOYSA-N | |

| SMILES | COC1=CC=CC2=C1NN=C2Cl | [4] |

Synthesis and Reactivity

As a synthetic intermediate, the efficient construction of this compound is paramount. While specific, published routes for this exact molecule are proprietary, a plausible synthesis can be designed based on established indazole chemistry.

Retrosynthetic Analysis and Strategy

A logical approach to synthesizing substituted indazoles often involves the cyclization of an appropriately substituted aniline derivative. The key steps typically include diazotization followed by an intramolecular reaction.

Caption: Plausible Synthetic Workflow for this compound

Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology adapted from the synthesis of similar indazole analogs.[6]

Step 1: Bromination of 2-Methyl-3-methoxyaniline

-

Dissolve 2-methyl-3-methoxyaniline in a suitable solvent like chloroform or acetic acid.

-

Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the bromination reaction and minimize side-product formation.

-

Add a solution of bromine (Br₂) dropwise with vigorous stirring. The slow addition maintains temperature control and ensures regioselectivity.

-

After the addition is complete, allow the mixture to stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to yield the crude 2-bromo-6-methyl-3-methoxyaniline hydrobromide.

Step 2: Diazotization and Cyclization to 7-Methoxy-1H-indazole

-

Suspend the crude hydrobromide salt from Step 1 in aqueous hydrochloric acid.

-

Cool the suspension to 0°C. The low temperature is critical to stabilize the diazonium salt that will be formed.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise. This converts the primary amine into a diazonium salt.

-

After 15 minutes, the resulting solution is carefully neutralized to a pH of 4-5 with solid sodium acetate.

-

In a separate flask, prepare a solution of a reducing agent (e.g., stannous chloride or sodium sulfite) or utilize a method involving a strong base like potassium tert-butoxide to facilitate cyclization.[6] The mechanism involves an intramolecular reaction where the diazonium group is displaced, leading to the formation of the pyrazole ring.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 7-methoxy-1H-indazole.

Step 3: Chlorination of 7-Methoxy-1H-indazole

-

The chlorination of the indazole ring at the C3 position is a key transformation. This can be achieved using various chlorinating agents. A common and effective method is the use of sodium hypochlorite in an acidic medium.[7]

-

Dissolve the 7-methoxy-1H-indazole from Step 2 in an appropriate solvent system (e.g., acetic acid).

-

Add the chlorinating agent portion-wise while monitoring the reaction temperature.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction and extract the final product, this compound.

-

Purify the crude product via column chromatography or recrystallization to obtain the final compound with high purity.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key components: the indazole nucleus, the chloro substituent, and the methoxy substituent.

-

N1-H Acidity and Substitution : The proton on the N1 nitrogen is weakly acidic and can be readily removed by a base. This allows for N-alkylation or N-acylation, a common strategy in drug design to introduce new substituents, modulate solubility, and block metabolic degradation at this site.

-

Reactivity of the C3-Chloro Group : The chloro group at the 3-position is an essential synthetic handle. While direct nucleophilic aromatic substitution is challenging, this position is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, alkyl, or alkyne groups, enabling rapid diversification of the core scaffold.

-

Electrophilic Aromatic Substitution : The benzene portion of the indazole ring can undergo electrophilic substitution. The methoxy group at C7 is an activating, ortho-para directing group. This would direct incoming electrophiles to positions C6 and C4, although steric hindrance from the fused ring might influence the regioselectivity.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a strategic building block for creating novel drug candidates.

Caption: Role of this compound in Drug Discovery

The Indazole Core: A Privileged Scaffold

Indazoles are considered privileged structures because their rigid, planar geometry and ability to act as both hydrogen bond donors (N1-H) and acceptors (N2) allow them to bind effectively to a wide range of biological targets, particularly the ATP-binding pockets of kinases.[2][3][5]

Strategic Importance of Substituents

The chloro and methoxy groups are not mere decorations; they are strategically placed functional groups that impart specific, desirable properties.[8]

-

The 3-Chloro Group : This group serves two primary purposes. First, it can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, which can significantly enhance binding affinity. Second, as previously mentioned, it is a versatile synthetic handle for diversification through cross-coupling chemistry. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity.

-

The 7-Methoxy Group : The methoxy group influences the molecule's electronic properties and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It can increase metabolic stability by blocking a potential site of oxidation and can modulate solubility and cell permeability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional anchor point for binding to a biological target.

Therapeutic Potential

Derivatives synthesized from this compound are being investigated across multiple therapeutic areas. The indazole scaffold is a cornerstone in the development of:

-

Kinase Inhibitors : For the treatment of various cancers.[1][9]

-

Anti-inflammatory Agents : By targeting enzymes involved in inflammatory pathways.

-

Antimicrobial and Antiviral Agents : Including compounds with activity against HIV and other pathogens.[3]

-

Neuroscience Targets : Research into methoxy-substituted indazoles has shown potential for inhibiting nitric oxide synthase (NOS) isoforms, relevant for neurological and cardiovascular conditions.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Classification : The compound is classified as a Dangerous Good (UN 2811, Class 6.1, Packing Group III).[1]

-

GHS Hazard Statements :

-

Pictogram : GHS06 (Skull and Crossbones).

-

Precautions : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials.[1][4]

-

Disclaimer : This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.[1]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its structure is a carefully crafted combination of a privileged heterocyclic core and functional groups that provide both desirable physicochemical properties and versatile synthetic handles. For scientists and researchers in drug development, this molecule represents a key starting point for the rational design and synthesis of next-generation therapeutics. As our understanding of disease biology deepens, the demand for such well-designed, versatile building blocks will only continue to grow, ensuring that this compound and its derivatives will remain at the forefront of medicinal chemistry research for years to come.

References

- BLD Pharm. (n.d.). 885521-64-2|4-Fluoro-1H-indazole-3-carboxylic acid.

- Guidechem. (n.d.). How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.

- ChemicalBook. (n.d.). 7-Methoxy-1H-indole synthesis.

- BLD Pharm. (n.d.). 885279-26-5|Methyl 6-fluoro-1H-indazole-3-carboxylate.

- ChemicalBook. (n.d.). 6-FLUORO-4-METHOXYCARBONYL-3-(1H)INDAZOLE CARBOXYLIC ACID.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

- Benchchem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.

- Supporting information - The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 885521-89-1 CAS MSDS (6-FLUORO-4-METHOXYCARBONYL-3-(1H)INDAZOLE CARBOXYLIC ACID).

- PubChem. (n.d.). 3-Chloro-1H-indazole.

- BLD Pharm. (n.d.). 1260758-52-8|this compound.

- BLD Pharm. (n.d.). tert-Butyl this compound-1-carboxylate.

- Benchchem. (n.d.). This compound|CAS 1260758-52-8.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Sigma-Aldrich. (n.d.). This compound | 1260758-52-8.

- ChemicalBook. (n.d.). 3-CHLORO-1H-INDAZOLE.

- ChemicalBook. (n.d.). Indazole - Synthesis and Reactions as a Chemical Reagent.

- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.

- BLDpharm. (n.d.). 1546279-36-0|3-Chloro-7-methoxy-1-methyl-1H-indazole.

- ChemicalBook. (n.d.). 1000342-00-6(4-CHLORO-3-IODO-7-METHOXY (1H)INDAZOLE) Product Description.

- PubChem. (n.d.). 7-Methoxy-1H-indole.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- ECHEMI. (n.d.). 6-Bromo-3-iodo-1H-indazole SDS, 885521-88-0 Safety Data Sheets.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- ResearchGate. (n.d.). 4-Methoxy- N -methyl- N -(3-chloro-7-indazolyl)benzene.

- ATB (Automated Topology Builder). (n.d.). 3-Chloro-1H-indazole.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- ResearchGate. (n.d.). Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles.

- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1260758-52-8|this compound|BLD Pharm [bldpharm.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. drughunter.com [drughunter.com]

- 9. researchgate.net [researchgate.net]

The Emergence of 3-Chloro-7-methoxy-1H-indazole: A Keystone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone in the design of numerous therapeutic agents. The stability of the 1H-indazole tautomer, coupled with its capacity for diverse functionalization, has led to its incorporation into a range of FDA-approved drugs, including the antiemetic granisetron and the tyrosine kinase inhibitors axitinib and pazopanib.[1] Within this important class of heterocycles, 3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8) has emerged as a particularly valuable synthetic intermediate. Its specific substitution pattern—a chloro group at the reactive 3-position and a methoxy group at the 7-position—offers medicinal chemists a versatile platform for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibition.[1][2] This guide provides a comprehensive overview of the synthesis, significance, and application of this key chemical entity.

Physicochemical Properties and Safety Data

A clear understanding of the fundamental properties of this compound is essential for its effective and safe use in a research setting.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol |

| CAS Number | 1260758-52-8 |

| Appearance | Typically a solid |

| Purity | Commonly supplied at 95-97% |

| Storage | Sealed in a dry environment at 2-8°C |

Safety Information: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a laboratory setting. It is designated as a Dangerous Good (UN 2811, Class 6.1, Packing Group III) and carries the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1]

A Plausible History: The Evolution of Indazole Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the broader field of indazole synthesis. The first synthesis of the parent indazole ring system was reported in the late 19th century. Since then, a multitude of synthetic strategies have been developed to access variously substituted indazoles, driven by their burgeoning importance in pharmacology.[3]

The synthesis of 3-haloindazoles, in particular, has been a significant area of focus, as the halogen at the C3 position serves as a versatile handle for further chemical elaboration, most notably through metal-catalyzed cross-coupling reactions.[4] Similarly, the introduction of substituents on the benzene ring, such as the methoxy group at the 7-position, is crucial for modulating the electronic properties and steric profile of the molecule, thereby fine-tuning its interaction with biological targets.

The development of synthetic routes starting from readily available precursors like substituted 2-aminobenzonitriles has been a key enabler for the production of a wide array of functionalized indazoles, including this compound.[1]

A Representative Synthetic Protocol

A robust and scalable synthesis of this compound can be conceptualized based on established methodologies for indazole formation from ortho-aminobenzonitrile precursors.[1] The following protocol is a representative example of how this transformation can be achieved.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-amino-3-methoxybenzonitrile

-

To a stirred solution of 2-amino-3-methoxybenzonitrile in a suitable acidic medium (e.g., a mixture of hydrochloric acid and acetic acid), cooled to 0-5°C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is carefully maintained below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.

-

The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete diazotization. The formation of the diazonium salt is the critical first step in the cyclization process.

Step 2: Reductive Cyclization and Chlorination

-

The cold diazonium salt solution is then slowly added to a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, also maintained at a low temperature.

-

This step initiates the reductive cyclization to form the indazole ring system. The precise mechanism involves the reduction of the diazonium group and subsequent intramolecular attack of the resulting hydrazine intermediate onto the nitrile carbon.

-

Simultaneously, the conditions of the reaction, particularly the presence of a chloride source like hydrochloric acid, facilitate the in-situ chlorination at the 3-position of the newly formed indazole ring.

-

Upon completion of the reaction, the mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

-

Acidic Medium: The acidic environment is crucial for the formation of nitrous acid from sodium nitrite, which is the active diazotizing agent.

-

Stannous Chloride: This reducing agent is effective for the conversion of the diazonium salt to the corresponding hydrazine, which is a key intermediate in the cyclization.

-

In-situ Chlorination: The use of hydrochloric acid not only provides the acidic medium but also serves as the chloride source for the chlorination at the 3-position, making the synthesis more efficient.

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly inhibitors of protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A pertinent example of the application of the substituted indazole scaffold is in the development of Polo-like kinase (PLK) inhibitors.[5] PLKs are a family of serine/threonine kinases that are key regulators of the cell cycle, and their overexpression is implicated in the progression of various cancers.

The Wnt Signaling Pathway: A Potential Target

While not directly demonstrated for this compound itself, related indazole compounds have been investigated as inhibitors of the Wnt signaling pathway.[6] The Wnt pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation is a known driver of several cancers. The development of small molecule inhibitors of the Wnt pathway is an active area of cancer research.

Logical Framework for Kinase Inhibitor Synthesis

The synthesis of a hypothetical kinase inhibitor from this compound would typically involve a Suzuki or other palladium-catalyzed cross-coupling reaction at the C3 position. The chloro substituent serves as an excellent leaving group for such transformations, allowing for the introduction of a wide variety of aryl or heteroaryl moieties.

Caption: General scheme for kinase inhibitor synthesis.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel therapeutics. While its own "discovery" may be interwoven with the broader evolution of synthetic organic chemistry, its value as a key building block is indisputable. The strategic placement of its chloro and methoxy groups provides a powerful tool for medicinal chemists to explore new chemical space in the design of highly specific and potent kinase inhibitors. As our understanding of the molecular drivers of disease continues to deepen, the demand for versatile and strategically functionalized intermediates like this compound is certain to grow, ensuring its continued relevance in the future of drug discovery.

References

- Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles. (2009).

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1888-1914.

- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). RSC Advances, 11(61), 38655-38668.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(4), 1045.

- US Patent No. US6982274B2. (2006). 1H-indazole compound.

- US Patent No. US8022227B2. (2011). Method of synthesizing 1H-indazole compounds.

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). European Journal of Medicinal Chemistry, 265, 116086.

- US Patent Application No. US20110034497A1. (2011).

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). The Journal of Organic Chemistry, 86(17), 11849-11863.

- WO Patent No. WO2019046467A1. (2019). Therapeutic indazoles.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20110034497A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof - Google Patents [patents.google.com]

The Pharmacological Profile of 7-Methoxy-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Indazole Scaffold and the Significance of the 7-Methoxy Substitution

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of pharmacologically active agents.[1][2] Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its therapeutic relevance.[5][6]

This technical guide focuses on a specific, yet highly significant, subclass: 7-methoxy-indazole derivatives . The introduction of a methoxy group at the 7-position of the indazole ring has been shown to profoundly influence the pharmacological profile of these compounds. This substitution can enhance binding to specific biological targets, modulate pharmacokinetic properties, and unlock novel therapeutic applications.

This document will provide an in-depth exploration of the pharmacological landscape of 7-methoxy-indazole derivatives, with a particular focus on their roles as neuronal nitric oxide synthase (nNOS) inhibitors and as multifaceted anticancer agents through the inhibition of key protein kinases. We will delve into their synthesis, mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A Key Therapeutic Target

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including neurotransmission and blood pressure regulation.[7] However, the overproduction of NO by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of several neurological disorders, including neurodegenerative diseases and neuropathic pain.[8] Consequently, the development of selective nNOS inhibitors is of considerable therapeutic interest.

7-Methoxyindazole (7-MI) has emerged as a potent and noteworthy inhibitor of nNOS.[9][10] Its activity underscores the importance of substitution at the 7-position of the indazole ring for nNOS inhibition.

Mechanism of nNOS Inhibition and Structure-Activity Relationship (SAR)

The inhibitory activity of 7-substituted indazoles against nNOS is intricately linked to their interaction with the enzyme's active site. Molecular modeling studies suggest that the indazole ring of these inhibitors stacks against the heme group in the active site.[11] The substituent at the 7-position plays a critical role in modulating this interaction.

Studies have shown that an electron-donating group, such as a methoxy group, at the 7-position enhances the inhibitory effect compared to an unsubstituted indazole.[7] However, there is a steric constraint at this position. Bulky substitutions larger than a methoxy group can lead to a steric hindrance effect, preventing the compound from interacting favorably with the active site, thereby diminishing or abolishing its inhibitory activity.[7][10] This highlights a delicate balance between electronic and steric factors in the design of potent 7-substituted indazole-based nNOS inhibitors.

Experimental Protocol: In Vitro nNOS Inhibition Assay

A common method to determine the inhibitory potential of compounds against nNOS is to measure the conversion of L-arginine to L-citrulline and NO. The following protocol is a representative example of a cell-based nNOS inhibition assay.

Cell-Based nNOS Inhibition Assay using the Griess Reagent [12]

-

Cell Culture:

-

Culture HEK 293T cells stably overexpressing rat neuronal NOS (293T/nNOS cells) in a suitable medium (e.g., DMEM with 10% FBS) in 6-well plates.

-

Allow the cells to reach approximately 80% confluency.

-

-

Enzyme Activation and Inhibition:

-

Treat the cells with a calcium ionophore, such as A23187 (final concentration of 5 µM), to activate the calcium-dependent nNOS.

-

Concurrently, treat the cells with various concentrations of the 7-methoxy-indazole test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 8 hours).

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect the cell culture medium.

-

To 100 µL of the medium in a 96-well plate, add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of nNOS inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of nNOS activity.

-

Anticancer Properties of 7-Methoxy-Indazole Derivatives

The indazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[4][13] 7-Methoxy-indazole derivatives have shown significant promise in this area, primarily through their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Key Kinases in Cancer Signaling

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[5] 7-Methoxy-indazole derivatives have been investigated as inhibitors of several key kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[14][15]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling can drive cell proliferation and resistance to therapy in various cancers, including breast cancer.[7][12]

-

Pim-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation and is overexpressed in numerous cancers.[9][16]

By inhibiting these kinases, 7-methoxy-indazole derivatives can disrupt the signaling pathways that fuel cancer progression.

Signaling Pathways Targeted by 7-Methoxy-Indazole Derivatives

The inhibition of VEGFR-2, FGFR1, and Pim-1 by 7-methoxy-indazole derivatives impacts several critical downstream signaling cascades:

-

VEGFR-2 Signaling: Inhibition of VEGFR-2 blocks the activation of downstream pathways such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival.[14]

Caption: FGFR1 Signaling Pathway Inhibition.

-

Pim-1 Signaling: Pim-1 is often activated downstream of the JAK/STAT pathway. Its inhibition by 7-methoxy-indazole derivatives can prevent the phosphorylation of pro-apoptotic proteins like Bad, thereby promoting apoptosis. [9][17]

Caption: Pim-1 Signaling Pathway Inhibition.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of indazole derivatives is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin Indazole Analog (3b) | WiDr (Colon) | 27.20 | [14] |

| Curcumin Indazole Analog (3d) | HeLa (Cervical) | > 46.36 | [14] |

| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 | [3] |

| Indazole Derivative (2f) | HepG2 (Liver) | 0.80 | [3] |

| Indazole Derivative (2f) | MCF-7 (Breast) | 0.34 | [3] |

This table presents a selection of reported IC50 values for different indazole derivatives to illustrate their potential cytotoxic activity. The specific activity of 7-methoxy-indazole derivatives can vary depending on the full molecular structure.

Experimental Protocols for Evaluating Anticancer Activity

In Vitro Cytotoxicity Assay (MTT Assay) [14]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HeLa, WiDr) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the 7-methoxy-indazole compounds for a specified duration (e.g., 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

-

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [18] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Reaction Setup:

-

In a 384-well plate, add the 7-methoxy-indazole inhibitor at various concentrations.

-

Add the target kinase (e.g., VEGFR-2, FGFR1, or Pim-1).

-

Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes.

-

-

Luminescence Measurement:

-

Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value.

-

Synthesis of 7-Methoxy-Indazole Derivatives

The synthesis of 7-methoxy-indazole and its derivatives often involves the cyclization of appropriately substituted phenylhydrazines or related precursors.

General Synthetic Scheme

A common route to 7-alkoxy-indazoles starts from 7-methoxyindazole, which can be demethylated to 7-hydroxyindazole. This intermediate can then be alkylated to yield a variety of 7-alkoxy derivatives. [11]

Caption: General Synthetic Workflow for 7-Alkoxy-Indazoles.

Experimental Protocol: Synthesis of 7-Hydroxyindazole from 7-Methoxyindazole

[11] Disclaimer: This protocol involves hazardous reagents and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup:

-

Dissolve 7-methoxyindazole (1 equivalent) in dichloromethane (CH2Cl2) in a round-bottom flask and cool the solution in an ice bath.

-

-

Addition of Boron Tribromide:

-

Slowly add a 1.0 M solution of boron tribromide (BBr3) in CH2Cl2 (approximately 2.5-3 equivalents) dropwise to the cooled solution.

-

-

Reflux:

-

After the addition is complete, stir the reaction mixture and heat it to reflux for approximately 4 hours.

-

-

Quenching and Neutralization:

-

Cool the reaction mixture back to 0°C.

-

Carefully add water dropwise to quench the excess BBr3.

-

Neutralize the mixture to a pH of 7-8 by adding a 10% aqueous solution of sodium bicarbonate (NaHCO3).

-

-

Extraction and Purification:

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude 7-hydroxyindazole can be purified by column chromatography on silica gel.

-

Conclusion and Future Directions

7-Methoxy-indazole derivatives represent a promising class of compounds with a diverse pharmacological profile. Their ability to selectively inhibit nNOS holds potential for the treatment of various neurological disorders. Furthermore, their activity as kinase inhibitors, particularly against targets like VEGFR-2, FGFR1, and Pim-1, positions them as valuable leads in the development of novel anticancer therapeutics.

The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective inhibitors. Future research in this area should focus on:

-

Expanding the SAR: A systematic exploration of substitutions at other positions of the 7-methoxy-indazole scaffold could lead to the discovery of compounds with improved potency and selectivity.

-

In Vivo Studies: Promising in vitro candidates should be advanced to in vivo models of neurological diseases and cancer to evaluate their efficacy and pharmacokinetic properties.

-

Target Deconvolution: For compounds with broad-spectrum kinase inhibitory activity, a comprehensive target deconvolution effort is necessary to fully understand their mechanism of action.

-

Combination Therapies: Investigating the synergistic effects of 7-methoxy-indazole derivatives with existing therapeutic agents could lead to more effective treatment strategies.

The continued exploration of this versatile chemical scaffold is likely to yield novel therapeutic agents that can address unmet medical needs in oncology, neurology, and beyond.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth. (URL: [Link])

- The role of FGFR1 signaling in cancer. (URL: [Link])

- Pim-1 kinase as cancer drug target: An upd

- Pharmacological and Biological Targeting of FGFR1 in Cancer. (URL: [Link])

- Molecular Bases of VEGFR-2-Mediated Physiological Function and P

- Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (URL: [Link])

- The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. (URL: [Link])

- FGF/FGFR signaling pathway involved resistance in various cancer types. (URL: [Link])

- Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference. (URL: [Link])

- Current progress in cancer treatment by targeting FGFR signaling. (URL: [Link])

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

- Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (URL: [Link])

- Mechanisms of Regulation of VEGFR-2 levels in cancer cells. (URL: [Link])

- PIM Kinase as an Executional Target in Cancer. (URL: [Link])

- Recent Progress in Chemistry and Biology of Indazole and its Deriv

- Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide. (URL: [Link])

- Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (URL: [Link])

- PIM kinase (and Akt) biology and signaling in tumors. (URL: [Link])

- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (URL: [Link])

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (URL: [Link])

- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (URL: [Link])

- Synthesis and pharmacological evaluation of some substituted imidazoles. (URL: [Link])

- IC50 values of the promising derivatives against the MCF‐7 cell line. (URL: [Link])

- IC50 values of the most active derivatives in some cancerous cell lines. (URL: [Link])

- Indazole From Natural Resources And Biological Activity. (URL: [Link])

- Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. (URL: [Link])

- 7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole. (URL: [Link])

- Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (URL: [Link])

- The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines.. (URL: [Link])

- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (URL: [Link])

- Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. (URL: [Link])

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]

The Chlorine Effect: A Technical Guide to the Role of 3-Chloro Substitution in Modulating Indazole Bioactivity

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for fine-tuning of biological activity through targeted substitutions. Among these, the introduction of a chlorine atom at the 3-position has emerged as a particularly impactful strategy. This guide provides an in-depth analysis of the multifaceted roles of the 3-chloro substituent, moving beyond simple structure-activity relationships to explore the underlying physicochemical and mechanistic principles. We will dissect how this single atomic substitution can profoundly influence target affinity, selectivity, metabolic stability, and overall drug-like properties. Through case studies in kinase inhibition, estrogen receptor modulation, and anticoagulation, this document offers researchers and drug development professionals a comprehensive understanding of the strategic application of the 3-chloro-indazole motif.

Introduction: The Strategic Importance of the Indazole C-3 Position

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.[1] Its rigid structure provides a well-defined vector for substituents to probe the binding pockets of biological targets. The C-3 position, in particular, is a critical vector for molecular interactions. Substituents at this position can directly engage with key amino acid residues, influence the electronics of the heterocyclic system, and modulate the molecule's physicochemical properties.

The choice of substituent is a deliberate and critical decision in the drug design process. While alkyl and cyano groups are common, halogenation—and specifically chlorination—offers a unique and powerful set of tools for optimizing a lead compound. Chlorine is not merely a placeholder for a methyl group; its distinct electronic properties and size introduce specific, predictable, and often highly advantageous changes to molecular behavior.[2]

Why Chlorine? The Physicochemical Rationale

The "magic" of the chlorine atom in drug design stems from its unique combination of properties:[2][3][4]

-

Size and Lipophilicity: Chlorine is larger than hydrogen and fluorine but comparable in size to a methyl group. Its introduction significantly increases the lipophilicity (hydrophobicity) of the molecule, which can enhance membrane permeability and improve binding affinity to hydrophobic pockets within a protein target.[4][5]

-

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can participate in a weaker, electron-donating resonance effect (+M). This dual nature allows it to modulate the pKa of nearby functional groups and polarize C-Cl bonds, creating opportunities for specific non-covalent interactions.[2]

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with an electron-dense atom, such as an oxygen or nitrogen atom on a protein backbone or side chain. This provides an additional, specific binding interaction that can significantly enhance affinity and selectivity.

This guide will explore how these fundamental properties translate into tangible benefits in drug discovery through the lens of 3-chloro-substituted indazoles.

Case Study I: Enhancing Potency and Selectivity in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold has been successfully employed to generate potent kinase inhibitors, and the 3-chloro substitution has proven to be a key optimization strategy.[6][7]

Mechanism of Action: Targeting the ATP-Binding Site

Most kinase inhibitors are competitive, targeting the ATP-binding site of the enzyme.[8] The indazole core often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The substituent at the C-3 position then projects into the hydrophobic "front pocket" of the ATP-binding site, a region where selectivity among kinases can often be achieved.

The 3-chloro group enhances binding in this pocket through several mechanisms:

-

Hydrophobic Interactions: The increased lipophilicity imparted by the chlorine atom leads to more favorable van der Waals interactions with nonpolar residues lining the front pocket.

-

Steric Complementarity: The size of the chlorine atom is often a better fit for the pocket than a smaller hydrogen or a potentially bulkier methyl group, leading to an optimized steric profile.

-

Halogen Bonding: The C-Cl bond can form a halogen bond with a backbone carbonyl oxygen or other Lewis basic residue, anchoring the inhibitor with greater affinity and specificity.

Quantitative Impact: Structure-Activity Relationship (SAR) Data

The advantage of the 3-chloro group is evident when comparing the inhibitory activity of closely related analogues. For example, in the development of Factor Xa inhibitors, a serine protease with a kinase-like ATP binding pocket, the 3-chloroindole (a close bioisostere of indazole) demonstrated significantly higher potency than the 3-methylindole analogue.[9][10]

| Compound Analogue | Target | IC50 (nM) | Fold Improvement (vs. 3-Me) | Rationale for Improved Activity[9][10] |

| 3-Methyl-Indole Derivative | Factor Xa | ~15 nM | - | Good hydrophobic interaction with Tyr228. |

| 3-Chloro-Indole Derivative | Factor Xa | 2.4 nM | ~6.25x | Increased hydrophobicity and enhanced interaction with the Gly218 backbone, potentially via a halogen bond or polarized interaction. |

This table summarizes comparative data from related indole inhibitors, which serve as a strong proxy for the behavior of 3-chloro-indazoles.

Signaling Pathway Visualization: Aurora Kinase A Inhibition

Many indazole-based compounds target cell cycle kinases like Aurora Kinase A, which is overexpressed in numerous cancers.[6][11][12] Inhibition of Aurora A disrupts mitotic progression, leading to cell cycle arrest and apoptosis. The 3-chloro substituent is critical for potent inhibition of this target.

Case Study II: Unlocking Neuroprotection with Estrogen Receptor β (ERβ) Modulators

Multiple sclerosis (MS) is a demyelinating disease where promoting the survival and differentiation of oligodendrocytes (OLs)—the myelin-producing cells in the central nervous system—is a key therapeutic goal.[3] The estrogen receptor β (ERβ) has been identified as a promising target for remyelination, and chloroindazole-based ligands have proven to be highly effective, selective agonists.[13][14][15]

The Role of 3-Chloro Substitution in ERβ Selectivity and Potency

The development of selective ERβ agonists is challenging due to the high homology with ERα, activation of which can lead to undesirable side effects. Researchers have demonstrated that a phenyl-2H-indazole core is a superb scaffold for ERβ selectivity.[16] Further studies revealed that substitution at the C-3 position is critical for achieving high binding affinity.

A 3-chloro group was found to be optimal, providing a significant boost in ERβ binding affinity and selectivity over ERα.[17] The chloroindazole analogue, IndCl-o-chloro, was shown to be equivalent or superior to the parent chloroindazole (IndCl) in promoting OL differentiation.[3]

| Ligand | ERβ Relative Binding Affinity (RBA, Estradiol=100) | ERβ/ERα Selectivity Ratio | Rationale for Activity[17][18] |

| Indazole (unsubstituted) | Low | Moderate | Base scaffold with moderate affinity. |

| Chloroindazole (IndCl) | High | High (>100) | The polarizable 3-chloro group enhances interactions in the ERβ ligand-binding domain. |

| IndCl-o-chloro | High | High | Additional substitution maintains or improves the optimal fit and electronic profile for ERβ binding. |

| IndCl-o-methyl | High | High | The 3-methyl group provides good hydrophobic interactions but may be slightly less optimal electronically than chlorine. |